molecular formula C8H11NO3 B1208854 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- CAS No. 2028-12-8

3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-

Cat. No.: B1208854
CAS No.: 2028-12-8
M. Wt: 169.18 g/mol
InChI Key: AZDKWAUSBOZMHG-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- is a cyclic amino acid derivative with a unique structure that combines a cyclohexene ring with carboxylic acid and aminocarbonyl functional groups

Preparation Methods

The synthesis of 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- typically involves the following steps:

    Cyclohexene Ring Formation: The cyclohexene ring can be formed through the hydrogenation of benzene or by the Diels-Alder reaction between butadiene and ethylene.

    Aminocarbonyl Group Addition: The aminocarbonyl group can be introduced through the reaction of the carboxylic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Halides, alkoxides.

Major products formed from these reactions include ketones, carboxylic acids, cyclohexane derivatives, and substituted cyclohexenes.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: The compound is used in the production of polymers and resins, where its unique structure imparts desirable mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- involves its interaction with molecular targets such as enzymes and receptors. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclohexene ring provides a hydrophobic interaction surface, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar compounds to 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- include:

    Cyclohexanecarboxylic acid: Lacks the aminocarbonyl group, making it less versatile in reactions involving nucleophilic substitution.

    Cyclohexene-1-carboxylic acid: Similar structure but without the aminocarbonyl group, limiting its applications in biochemical studies.

    Cyclohexane-1,2-dicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.

The uniqueness of 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

6-carbamoylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDKWAUSBOZMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942400
Record name 6-[Hydroxy(imino)methyl]cyclohex-3-ene-1-carboxylic acid
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2028-12-8
Record name Tetrahydrophthalamic acid
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Record name NSC191910
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Record name 6-[Hydroxy(imino)methyl]cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-carbamoylcyclohex-3-ene-1-carboxylic acid
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